1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butanone group and the cyclopentylphenyl and methylphenyl substituents. Common reagents used in these reactions include alkyl halides, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 1-(4-phenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride
Uniqueness
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(2-methylphenyl)-1-piperazinyl)-, hydrochloride is unique due to its specific substituents on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds. These differences can affect the compound’s potency, selectivity, and overall therapeutic potential.
Properties
CAS No. |
112446-94-3 |
---|---|
Molecular Formula |
C26H35ClN2O |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c1-21-7-2-5-10-25(21)28-19-17-27(18-20-28)16-6-11-26(29)24-14-12-23(13-15-24)22-8-3-4-9-22;/h2,5,7,10,12-15,22H,3-4,6,8-9,11,16-20H2,1H3;1H |
InChI Key |
BCIOJCOBGQPCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.